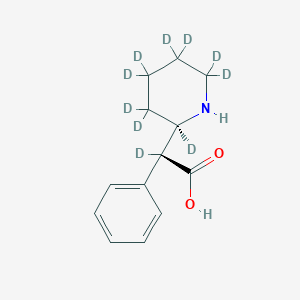

D-threo-Ritalinic Acid-d10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

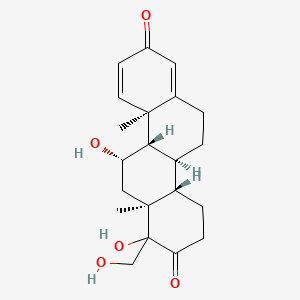

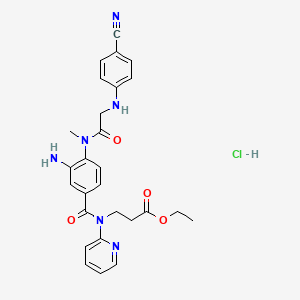

D-threo-Ritalinic Acid-d10: is a deuterated form of ritalinic acid, which is the major urinary metabolite of methylphenidate. Methylphenidate is widely known for its use in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. The deuterated form, this compound, is often used as an internal standard in various analytical applications, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) due to its stability and isotopic labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-threo-Ritalinic Acid-d10 typically involves multiple steps starting from pyridine-D5. The crucial reduction of the pyridine moiety to the fully deuterated piperidine is achieved using specific reagents and conditions. The process involves seven steps, ensuring a high purity of 99% and an isotopic purity ratio of D0/D10 = 0% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .

Analyse Des Réactions Chimiques

Types of Reactions: D-threo-Ritalinic Acid-d10 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: This reaction typically occurs in the liver, where the ester group of methylphenidate is hydrolyzed to form ritalinic acid.

Oxidation: Minor pathways involving aromatic hydroxylation and microsomal oxidation have been reported.

Substitution: The compound can undergo substitution reactions under specific conditions.

Major Products: The major product formed from these reactions is ritalinic acid, which is pharmacologically inactive. Other minor products include p-hydroxy-MPH and 6-oxo-MPH .

Applications De Recherche Scientifique

D-threo-Ritalinic Acid-d10 is extensively used in scientific research due to its stability and isotopic labeling. Some of its applications include:

Clinical Toxicology: Used as an internal standard in the analysis of biological samples to monitor methylphenidate levels.

Forensic Analysis: Employed in forensic toxicology to detect and quantify methylphenidate and its metabolites in various samples.

Pharmacokinetics: Utilized in studies to understand the metabolism and pharmacokinetics of methylphenidate.

Isotope Dilution Methods: Applied in isotope dilution methods for accurate quantification of methylphenidate and its metabolites

Mécanisme D'action

D-threo-Ritalinic Acid-d10 itself is pharmacologically inactive. its parent compound, methylphenidate, exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus in individuals with ADHD .

Comparaison Avec Des Composés Similaires

Methylphenidate: The parent compound of ritalinic acid, used in the treatment of ADHD and narcolepsy.

Ethylphenidate: A metabolite formed when methylphenidate is co-consumed with ethanol.

p-Hydroxy-MPH: A minor metabolite of methylphenidate.

6-oxo-MPH: Another minor metabolite of methylphenidate

Uniqueness: D-threo-Ritalinic Acid-d10 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in various scientific and analytical applications .

Propriétés

Formule moléculaire |

C13H17NO2 |

|---|---|

Poids moléculaire |

229.34 g/mol |

Nom IUPAC |

(2R)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1/i4D2,5D2,8D2,9D2,11D,12D |

Clé InChI |

INGSNVSERUZOAK-WDTYTTDZSA-N |

SMILES isomérique |

[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@@]([2H])(C2=CC=CC=C2)C(=O)O |

SMILES canonique |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)

![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)

![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)